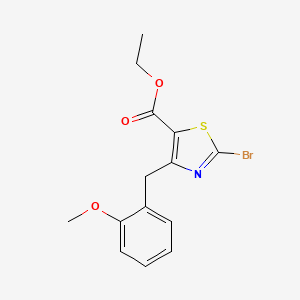

Ethyl 2-bromo-4-(2-methoxybenzyl)thiazole-5-carboxylate

説明

Ethyl 2-bromo-4-(2-methoxybenzyl)thiazole-5-carboxylate is a thiazole-based compound featuring a bromo substituent at position 2, a 2-methoxybenzyl group at position 4, and an ethyl ester at position 5 of the thiazole ring (Figure 1). Thiazoles are heterocyclic scaffolds known for their diverse pharmacological activities, including enzyme inhibition and antimicrobial properties . This compound’s structure allows for versatile modifications, making it a key intermediate in drug discovery.

特性

分子式 |

C14H14BrNO3S |

|---|---|

分子量 |

356.24 g/mol |

IUPAC名 |

ethyl 2-bromo-4-[(2-methoxyphenyl)methyl]-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C14H14BrNO3S/c1-3-19-13(17)12-10(16-14(15)20-12)8-9-6-4-5-7-11(9)18-2/h4-7H,3,8H2,1-2H3 |

InChIキー |

MKOPBCPQHRHIIA-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=C(N=C(S1)Br)CC2=CC=CC=C2OC |

製品の起源 |

United States |

準備方法

The synthesis of ethyl 2-bromo-4-(2-methoxybenzyl)thiazole-5-carboxylate typically involves the reaction of 2-bromo-4-(2-methoxybenzyl)thiazole-5-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

化学反応の分析

Ethyl 2-bromo-4-(2-methoxybenzyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 2-position of the thiazole ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thioethers.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Medicinal Chemistry Applications

- Building Block for Bioactive Compounds : Ethyl 2-bromo-4-(2-methoxybenzyl)thiazole-5-carboxylate serves as a precursor in the synthesis of numerous pharmacologically active molecules. Its derivatives are being explored for various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.

- Therapeutic Potential : Interaction studies reveal that this compound binds to specific biological targets, such as enzymes and receptors, which is crucial for developing therapeutic agents. Understanding these interactions can lead to the design of more effective derivatives with enhanced selectivity and potency.

- Cancer Research : Recent studies have highlighted its potential as an inhibitor of HSET (KIFC1), a protein implicated in the survival of cancer cells with multiple centrosomes. Compounds derived from thiazoles have shown micromolar inhibition in vitro, indicating their potential as cancer therapeutics .

Material Science Applications

Ethyl 2-bromo-4-(2-methoxybenzyl)thiazole-5-carboxylate has also found applications in material science:

- Synthesis of Functional Materials : The compound's unique structure allows it to be incorporated into polymers or other materials, potentially leading to novel properties that can be exploited in various applications, such as sensors or drug delivery systems.

- Development of Coatings : Its chemical properties may enable the formulation of coatings with specific functionalities, enhancing surface characteristics like hydrophobicity or antimicrobial activity.

Case Studies and Research Findings

Numerous studies have focused on the synthesis and application of ethyl 2-bromo-4-(2-methoxybenzyl)thiazole-5-carboxylate:

- Inhibition Studies : Research indicates that derivatives of this compound can inhibit specific cancer cell growth by targeting mitotic kinesins like HSET. For instance, high-throughput screening identified compounds with nanomolar potency against HSET, showcasing their potential in cancer therapy .

- Biological Activity Assessments : Various derivatives have been tested for their ability to modulate enzyme activity and receptor binding, providing insights into their mechanism of action and therapeutic potential .

作用機序

The mechanism of action of ethyl 2-bromo-4-(2-methoxybenzyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects . The bromine atom and the ester group can also participate in these interactions, enhancing the compound’s potency and selectivity .

類似化合物との比較

Substituent Variations at Position 4

The 4-position substituent critically influences electronic, steric, and bioactive properties. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups : Halogenated benzyl groups (e.g., dichloro- or difluorobenzyl) enhance stability and are common in antimicrobial intermediates .

- Trifluoromethyl Groups : Reduce molecular weight and improve lipophilicity, aiding blood-brain barrier penetration .

- Phenoxymethyl Derivatives: Exhibit potent enzyme inhibition, with substituent electronic effects (e.g., methoxy vs. nitro) modulating activity .

Substituent Variations at Position 2

The bromo group at position 2 can be replaced with other functional groups:

Key Observations :

- Bromo vs. Amino: Bromine enhances electrophilicity, facilitating nucleophilic substitutions, while amino groups enable further derivatization (e.g., ureas) .

- Protected Amino Groups: Tert-butoxycarbonyl (Boc) protection prevents unwanted side reactions during multi-step syntheses .

生物活性

Ethyl 2-bromo-4-(2-methoxybenzyl)thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

Ethyl 2-bromo-4-(2-methoxybenzyl)thiazole-5-carboxylate features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen. The molecular formula is CHBrNOS, with a molecular weight of approximately 356.23 g/mol. The presence of the bromine substituent and the methoxybenzyl group enhances its chemical properties, potentially influencing its biological interactions.

Biological Activity

The compound has demonstrated various biological activities, including:

- Antimicrobial Activity : Thiazole derivatives are known for their antibacterial and antifungal properties. Ethyl 2-bromo-4-(2-methoxybenzyl)thiazole-5-carboxylate has been identified as a candidate for developing new antimicrobial agents due to its ability to inhibit bacterial growth by interacting with specific enzymes.

- Antitumor Activity : Preliminary studies suggest that this compound may possess anticancer properties. It potentially acts by inducing apoptosis in cancer cells or inhibiting key enzymes involved in cell proliferation . For instance, thiazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, indicating a promising avenue for further research .

- Mechanism of Action : The biological activity of ethyl 2-bromo-4-(2-methoxybenzyl)thiazole-5-carboxylate likely involves modulation of enzyme activity through binding interactions with specific receptors or enzymes. This can lead to therapeutic effects such as reduced inflammation or tumor growth.

Synthesis

The synthesis of ethyl 2-bromo-4-(2-methoxybenzyl)thiazole-5-carboxylate typically involves several key steps:

- Formation of the Thiazole Ring : This is generally achieved through condensation reactions involving appropriate precursors.

- Bromination : The introduction of the bromine substituent is performed using brominating agents under controlled conditions.

- Methoxybenzyl Substitution : The methoxybenzyl group is added through nucleophilic substitution reactions.

Optimization of reaction conditions is crucial to enhance yield and purity during synthesis.

Comparative Analysis

To understand the uniqueness of ethyl 2-bromo-4-(2-methoxybenzyl)thiazole-5-carboxylate, it is useful to compare it with other similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2-bromo-4-methylthiazole-5-carboxylate | CHBrNOS | Lacks methoxy group; simpler structure |

| Ethyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate | CHNOS | Contains an amino group instead of bromine; different biological profile |

| Ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate | CHBrNOS | Similar structure but with an ethoxy group; differing reactivity |

The distinct combination of bromine and methoxy substituents on the thiazole structure may confer unique biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazoles, including derivatives similar to ethyl 2-bromo-4-(2-methoxybenzyl)thiazole-5-carboxylate:

- Antitumor Studies : A study indicated that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines with IC50 values in the nanomolar range, suggesting their potential as anticancer agents .

- Antimicrobial Efficacy : Research has shown that certain thiazoles can effectively inhibit bacterial growth by targeting specific enzymes critical for bacterial survival. This highlights their potential in developing new antibiotics .

- Mechanistic Insights : Investigations into the mechanism of action revealed that thiazoles could induce ferroptosis in cancer cells, a form of regulated cell death associated with oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。